molecular formula C13H8ClFO2 B8490076 5-Chloro-2'-fluoro-2-hydroxybenzophenone

5-Chloro-2'-fluoro-2-hydroxybenzophenone

Cat. No.: B8490076
M. Wt: 250.65 g/mol
InChI Key: QPKWHQMROREQAT-UHFFFAOYSA-N
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Description

5-Chloro-2'-fluoro-2-hydroxybenzophenone is a benzophenone derivative characterized by a hydroxy group at position 2, a chlorine atom at position 5 on the first benzene ring, and a fluorine atom at position 2' on the second benzene ring. This trifunctional substitution pattern confers unique physicochemical and biological properties, making it relevant in pharmaceutical and materials science research. Its molecular formula is C₁₃H₈ClFO₂, with a molecular weight of 254.66 g/mol .

Properties

Molecular Formula

C13H8ClFO2

Molecular Weight

250.65 g/mol

IUPAC Name

(5-chloro-2-hydroxyphenyl)-(2-fluorophenyl)methanone

InChI

InChI=1S/C13H8ClFO2/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7,16H

InChI Key

QPKWHQMROREQAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)O)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their substitution patterns:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-Chloro-2'-fluoro-2-hydroxybenzophenone Cl (5), F (2'), OH (2) C₁₃H₈ClFO₂ 254.66 Under investigation for UV absorption and medicinal chemistry applications
2-Amino-5-chloro-2'-fluorobenzophenone Cl (5), F (2'), NH₂ (2) C₁₃H₉ClFNO 249.67 Intermediate in pharmaceutical synthesis
2-Hydroxy-5-chlorobenzophenone Cl (5), OH (2) C₁₃H₉ClO₂ 232.66 UV stabilizer (e.g., Benzophenone-7)
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone Cl (5), OH (2), CH₂OH (3) C₉H₉ClO₃ 200.62 Synthetic intermediate for bioactive molecules
5-Chloro-2(3H)-benzoxazolone derivatives Cl (5), oxazolone ring Varies Varies α-Glucosidase inhibition (e.g., antidiabetic agents)

Physicochemical Properties

  • 2-Amino-5-chloro-2'-fluorobenzophenone: Likely higher than 2-hydroxy derivatives due to hydrogen bonding from the amino group.
  • Hydrogen Bonding: The hydroxy group in this compound enhances solubility in polar solvents compared to non-hydroxylated analogs like 2-Amino-5-chloro-2'-fluorobenzophenone .

Preparation Methods

Reaction Pathway:

  • Starting Material : 2-Hydroxy-5-chlorobenzoic acid.

  • Acyl Chloride Formation : Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) generates 2-hydroxy-5-chlorobenzoyl chloride.

  • Electrophilic Substitution : React with fluorobenzene in the presence of AlCl₃ (1.25 mol eq.) at 85°C for 18 hours.

  • Workup : Hydrolysis with NaOH and acidification yields the product.

Key Data:

ParameterValueSource
Yield70–75%
Purity (HPLC)≥98%
Reaction Temperature85°C
CatalystAlCl₃

Advantages : Scalable, minimal side products.
Limitations : Fluorobenzene’s low reactivity necessitates excess reagent.

Hoesch Reaction with Nitrile Intermediates

Reaction Pathway:

  • Nitrile Preparation : 5-Chloro-2-hydroxybenzonitrile synthesized via cyanation of 2-hydroxy-5-chlorobromobenzene.

  • Hoesch Acylation : React with 2-fluorophenol in HCl-saturated ZnCl₂ at 40°C for 6 hours.

  • Ketone Formation : Hydrolysis of the intermediate imine with H₂O.

Key Data:

ParameterValueSource
Yield65–70%
Reaction Time6 hours
Byproducts<5% (unreacted nitrile)

Advantages : Avoids acyl chloride handling.
Limitations : Requires strict moisture control.

Grignard Reagent-Based Ketone Synthesis

Reaction Pathway:

  • Grignard Formation : 2-Fluorophenyl magnesium bromide prepared in THF.

  • Nitrile Addition : React with 5-chloro-2-hydroxybenzonitrile at 0°C.

  • Acid Hydrolysis : Treat with dilute HCl to yield the ketone.

Key Data:

ParameterValueSource
Yield60–68%
Purity95%
Critical StepLow-temperature nitrile addition

Advantages : High regioselectivity.
Limitations : Sensitive to reaction conditions; requires anhydrous setup.

Ullmann Condensation with Copper Catalysis

Reaction Pathway:

  • Halogenated Precursors : 5-Chloro-2-hydroxyiodobenzene and 2-fluoroiodobenzene.

  • Coupling : React with Cu powder in DMF at 120°C for 24 hours.

  • Oxidation : Treat with KMnO₄ to introduce the ketone group.

Key Data:

ParameterValueSource
Yield55–60%
Catalyst Loading10 mol% Cu
ByproductsDiaryl ethers (8–12%)

Advantages : Tolerates electron-withdrawing groups.
Limitations : Low efficiency; requires stoichiometric copper.

Multi-Step Diazotization and Hydrolysis

Reaction Pathway:

  • Nitro Intermediate : Friedel-Crafts acylation of 2-nitro-5-chlorobenzoic acid with fluorobenzene.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) to 2-amino-5-chloro-2'-fluorobenzophenone.

  • Diazotization : Treat with NaNO₂/HCl at 0°C, followed by hydrolysis to hydroxyl.

Key Data:

ParameterValueSource
Overall Yield50–55%
Critical StepDiazotization (yield: 80%)
Purity97%

Advantages : Precise functional group transformation.
Limitations : Multi-step; intermediate purification required.

Microwave-Assisted Synthesis

Reaction Pathway:

  • Microwave Reactor : Combine 2-hydroxy-5-chlorobenzoic acid, 2-fluorobenzaldehyde, and ZnCl₂ in DMF.

  • Cyclodehydration : Irradiate at 150°C for 20 minutes.

  • Oxidation : Treat with H₂O₂ to form the ketone.

Key Data:

ParameterValueSource
Yield75–80%
Reaction Time20 minutes
Energy Input300 W

Advantages : Rapid synthesis; high throughput.
Limitations : Specialized equipment required.

Industrial-Scale Alkaline Hydrolysis

Reaction Pathway:

  • Ester Intermediate : 5-Chloro-2'-fluoro-2-methoxybenzophenone synthesized via Friedel-Crafts.

  • Demethylation : Reflux with 48% HBr at 110°C for 4 hours.

Key Data:

ParameterValueSource
Yield85–90%
Purity99%
Scale100 kg/batch

Advantages : High yield; suitable for bulk production.
Limitations : Corrosive reagents; requires acid-resistant equipment.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Friedel-Crafts Acylation70–7598HighModerate
Hoesch Reaction65–7095MediumLow
Grignard Synthesis60–6895LowHigh
Ullmann Condensation55–6090LowModerate
Diazotization50–5597MediumHigh
Microwave-Assisted75–8098HighLow
Industrial Hydrolysis85–9099HighModerate

Q & A

Q. Tables for Key Data

Property Value/Technique Reference
Molecular Weight250.5 g/mol
Melting Point96–100°C
UV-Vis λmax290 nm (in acetonitrile)
Crystal SystemMonoclinic (P2₁/c)

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